5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F6N4/c10-8(11,12)5-1-6(9(13,14)15)19-7(18-5)4(2-16)3-17-19/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWOBVYCHLPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371159 | |
| Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-40-1 | |
| Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175276-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the use of a Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the precursor. The reaction is carried out using aryl and heteroaryl boronic acids in the presence of a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and employing efficient purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Coupling Reactions: It can be involved in Suzuki–Miyaura cross-coupling reactions to introduce various aryl groups at specific positions.
Common Reagents and Conditions
Reagents: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst system, PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate).
Conditions: Reactions are typically carried out under microwave-assisted conditions to enhance reaction rates and yields.
Major Products
The major products formed from these reactions include various arylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can exhibit different biological activities and properties .
Scientific Research Applications
Synthesis of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine scaffold through cyclocondensation reactions. Recent studies have reported efficient synthetic routes that utilize various electrophilic and nucleophilic reagents to yield high-purity products. For instance, one method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a precursor for further functionalization through Suzuki-Miyaura cross-coupling reactions and direct amination techniques .
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent antitumor properties. The compound has been shown to inhibit various cancer cell lines effectively. For example, a study highlighted its ability to inhibit Pim1 kinase, an important target in cancer therapy, with an IC50 value in the low nanomolar range (18 nM) . This positions it as a promising candidate for developing new anticancer drugs.
Enzyme Inhibition
The compound also demonstrates significant enzymatic inhibitory activity. Its derivatives have been evaluated for their ability to inhibit key enzymes involved in cancer progression and other diseases. The structural modifications at different positions on the pyrazolo[1,5-a]pyrimidine scaffold allow for enhanced selectivity and potency against specific targets .
Drug Development
The unique structural characteristics of this compound make it an attractive scaffold for drug development. Its derivatives are being explored for their potential as selective protein kinase inhibitors and other therapeutic agents. The ability to modify the compound's structure enables the design of libraries with diverse biological profiles.
Material Science
Beyond medicinal applications, pyrazolo[1,5-a]pyrimidines are gaining attention in material science due to their photophysical properties. These compounds can be incorporated into materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices .
Case Studies
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as monoamine oxidase B. The compound inhibits the activity of this enzyme, which plays a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases .
Comparison with Similar Compounds
Substituent Effects and Structural Modifications
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are heavily influenced by substituents at positions 5 and 5. Below is a comparative analysis of key analogs:
Key Observations :
- Lipophilicity : Trifluoromethyl groups increase logP values (e.g., ~3.1 for CF₃ derivatives ) compared to methyl (logP ~1.5–2.0), enhancing membrane permeability.
- Metabolic Stability : CF₃ groups resist oxidative metabolism, prolonging half-life relative to CH₃ or OH substituents .
Physicochemical Properties
| Property | 5,7-Bis(trifluoromethyl) | 5,7-Dimethyl | 7-Hydroxy-5-methyl |
|---|---|---|---|
| Molecular Weight | 374.25 | 197.19 | 244.36 |
| logP (estimated) | ~3.1 | ~1.8 | ~1.2 |
| Hydrogen Bond Acceptors | 8 | 5 | 6 |
| Rotatable Bonds | 2 | 2 | 2 |
Impact on Drug-Likeness :
- Higher molecular weight and logP of CF₃ derivatives may challenge solubility but improve blood-brain barrier penetration for CNS targets .
Biological Activity
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with two trifluoromethyl groups at positions 5 and 7, and a cyano group at position 3. Its molecular formula is , with a molecular weight of approximately 270.12 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to inhibit monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease. The presence of trifluoromethyl groups enhances the compound's binding affinity and metabolic stability, making it a potent inhibitor in various biological contexts .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds within this family have shown potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values as low as 0.126 μM. These compounds also displayed selective toxicity towards cancer cells compared to non-cancerous cells, indicating a promising therapeutic window .
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | MDA-MB-231 (TNBC) | 0.126 | High |
| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 | Low |
Enzyme Inhibition
The compound has also displayed significant inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis. This inhibition suggests potential applications in preventing cancer spread .
Study on In Vivo Efficacy
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in lung metastasis compared to control groups. The pharmacodynamic effects were observed over a period of 30 days, demonstrating the compound's potential as an antimetastatic agent .
Toxicity Assessment
Toxicity studies conducted on Kunming mice indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development in therapeutic applications .
Q & A
Q. What are the established synthetic routes for 5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how are reaction conditions optimized for yield?
The compound is synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. Key steps include refluxing precursors in polar solvents like pyridine or ethanol, followed by acid neutralization and crystallization. For example, pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups are prepared by reacting aminopyrazoles with trifluoromethyl-substituted β-ketoesters under reflux (6–8 hours), yielding 62–70% after recrystallization . Optimization involves adjusting solvent polarity, temperature, and stoichiometry of substituents (e.g., chlorophenylazo groups) to minimize side reactions .
Q. What spectroscopic and analytical techniques are critical for structural elucidation of this compound?
- IR spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹) and trifluoromethyl (C-F, 1100–1200 cm⁻¹) groups.
- NMR : ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm). ¹³C NMR detects carbonitrile (~115 ppm) and pyrimidine carbons .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 227 for C₈H₄Cl₂N₄) validate molecular weight .
- X-ray crystallography : Resolves coplanar geometry and weak C–H⋯N hydrogen bonding in crystal lattices .
Q. What safety protocols are recommended for handling and disposal of this compound?
- Handling : Use inert gas (N₂/Ar) for moisture-sensitive reactions; avoid inhalation/contact via PPE (gloves, goggles) .
- Disposal : Segregate halogenated waste and transfer to certified facilities for incineration to prevent environmental release of toxic byproducts (e.g., HF) .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel pyrazolo[1,5-a]pyrimidine derivatives?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and substituent effects. For example, ICReDD combines reaction path searches with machine learning to optimize conditions (e.g., solvent, catalyst) for cyclocondensation, reducing trial-and-error experimentation . Molecular docking studies further screen bioactivity by modeling interactions with enzyme active sites (e.g., kinases) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Comparative assays : Standardize in vitro models (e.g., cell lines, enzyme concentrations) to control variables.
- Structural validation : Confirm purity via HPLC and crystallography to rule out batch-specific impurities .
- Meta-analysis : Cross-reference data from studies using derivatives with analogous substituents (e.g., trifluoromethyl vs. methyl groups) to isolate substituent-specific effects .
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence reactivity and bioactivity?
Trifluoromethyl groups enhance metabolic stability and binding affinity via hydrophobic interactions. For example, 5,7-bis(trifluoromethyl) derivatives exhibit higher kinase inhibition (IC₅₀ < 1 μM) compared to methyl analogs due to stronger electron withdrawal, which polarizes the pyrimidine ring and stabilizes π-π stacking .
Q. What reaction mechanisms dominate in the cyclocondensation of aminopyrazoles with β-ketoesters?
The mechanism involves nucleophilic attack by the aminopyrazole’s NH₂ group on the β-ketoester’s carbonyl carbon, forming a six-membered transition state. Proton transfer and dehydration yield the pyrazolo[1,5-a]pyrimidine core. Solvent polarity (e.g., pyridine) stabilizes intermediates, while acid catalysis accelerates dehydration .
Q. How does crystal packing affect the compound’s solid-state properties?
X-ray studies reveal planar molecular geometries with weak C–H⋯N hydrogen bonds (2.8–3.0 Å) forming 2D sheets. This packing enhances thermal stability (melting points >250°C) and influences solubility by limiting solvent access to polar groups .
Q. What methodologies enable comparative analysis of pyrazolo[1,5-a]pyrimidine derivatives?
- SAR studies : Systematically vary substituents (e.g., Cl, CF₃, CN) and measure effects on bioactivity/logP.
- Hammett plots : Correlate substituent σ values with reaction rates or inhibition constants to quantify electronic effects .
Q. How can reaction scalability be improved without compromising yield?
- Flow chemistry : Continuous processing reduces side reactions by precise temperature/residence time control.
- Catalyst screening : Heterogeneous catalysts (e.g., zeolites) enhance regioselectivity in cyclocondensation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
